2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride is a complex organic compound that features a unique structure combining an imidazole ring with a tetrahydropyridoindole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of imidazole derivatives with appropriate indole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Indole Derivatives: Compounds such as tryptophan and serotonin feature the indole moiety.
Uniqueness
What sets 2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride apart is its unique combination of the imidazole and tetrahydropyridoindole structures, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H21ClN4O |
---|---|
Molecular Weight |
320.82 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C16H20N4O.ClH/c1-19-13-5-3-2-4-12(13)15-14(19)6-7-20(16(15)21)9-11-8-17-10-18-11;/h2-5,10-11,14-15H,6-9H2,1H3,(H,17,18);1H |
InChI Key |
STYIZPMORRUJCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCN(C(=O)C2C3=CC=CC=C31)CC4CN=CN4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.